N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
CAS No.: 1171146-79-4
Cat. No.: VC4726685
Molecular Formula: C20H19ClN4O2S
Molecular Weight: 414.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171146-79-4 |
|---|---|
| Molecular Formula | C20H19ClN4O2S |
| Molecular Weight | 414.91 |
| IUPAC Name | N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C20H19ClN4O2S/c1-12-9-15(21)11-17-18(12)22-20(28-17)24(19(26)16-5-4-8-27-16)6-7-25-14(3)10-13(2)23-25/h4-5,8-11H,6-7H2,1-3H3 |
| Standard InChI Key | XIWYBQDYKWHQHY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1N=C(S2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=CC=CO4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide has the molecular formula C₂₀H₁₉ClN₄O₂S and a molecular weight of 414.91 g/mol . Key structural components include:
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A 6-chloro-4-methyl-1,3-benzothiazole group, known for electron-deficient aromatic systems that enhance binding to biological targets.
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A 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl side chain, contributing conformational flexibility and hydrogen-bonding capacity.
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A furan-2-carboxamide terminus, which may influence solubility and pharmacokinetic properties.
The compound’s logP value (predicted to be ~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (~85 Ų) indicates potential for moderate blood-brain barrier penetration .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence, typically employing polar aprotic solvents (e.g., DMF, DMSO) to facilitate nucleophilic substitutions and amide couplings :
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Benzothiazole Core Formation:
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Cyclization of 2-amino-4-chloro-6-methylthiophenol with chloroacetyl chloride under basic conditions yields the 6-chloro-4-methyl-1,3-benzothiazole intermediate.
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Chlorination at the 2-position is achieved using phosphorus oxychloride.
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Pyrazole-Ethyl Side Chain Installation:
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Ethylenediamine is reacted with 3,5-dimethylpyrazole in the presence of a coupling agent (e.g., EDC/HOBt) to form the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine intermediate.
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Final Amide Coupling:
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Benzothiazole formation | POCl₃, DMF | 80°C | 65–70% |
| Pyrazole-ethyl synthesis | EDC, HOBt, DCM | RT | 75–80% |
| Amide coupling | NaOH, THF/H₂O | 0–5°C | 60–65% |
Optimization efforts focus on improving yields through catalyst screening (e.g., DMAP for amidation) and solvent selection.
Structural Elucidation and Analytical Characterization
Spectroscopic Confirmation
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¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃-pyrazole), δ 3.85 (t, 2H, N-CH₂), and δ 7.45 (d, 1H, furan H-3) confirm substituent integration.
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IR Spectroscopy: Bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N benzothiazole) validate functional groups .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 415.2 [M+H]⁺, consistent with the molecular formula.
Table 2: Key Spectral Data
| Technique | Diagnostic Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 2.35 (s) | Pyrazole-CH₃ |
| IR | 1685 cm⁻¹ | Amide C=O |
| MS | m/z 415.2 | [M+H]⁺ |
Biological Activities and Mechanistic Insights
Antioxidant and Anti-Inflammatory Properties
Pyrazole derivatives are known for radical scavenging and membrane stabilization. In related compounds, DPPH scavenging reaches 84–90%, while HRBC membrane stabilization exceeds 85% . The furan-carboxamide moiety may contribute to redox modulation via electron donation .
Table 3: Hypothesized Biological Activities
| Activity | Proposed Mechanism | Supporting Evidence |
|---|---|---|
| Antimicrobial | DNA gyrase inhibition | Analogous hybrids |
| Antioxidant | Radical scavenging | Pyrazole derivatives |
| Anti-inflammatory | COX-2 inhibition | Structural analogs |
Future Directions and Challenges
Target Validation and Optimization
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Target Identification: Proteomic profiling and molecular docking studies are needed to identify precise biological targets (e.g., kinases, GPCRs).
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SAR Studies: Modifying the pyrazole substituents (e.g., replacing methyl with trifluoromethyl) could enhance potency and selectivity .
ADMET Profiling
Current gaps include:
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In vitro toxicity: Cytotoxicity screening in hepatic (HepG2) and renal (HEK293) cell lines.
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Pharmacokinetics: Assessing metabolic stability in microsomal assays and plasma protein binding.
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